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molecular formula C18H22ClF3N6O2 B1139140 Buparlisib hydrochloride CAS No. 1312445-63-8

Buparlisib hydrochloride

Cat. No. B1139140
M. Wt: 446.9 g/mol
InChI Key: DGPLYAXBXJXEID-UHFFFAOYSA-N
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Patent
US09181215B2

Procedure details

40 mg of 5-(2,6-Di-4-morpholinyl-4-pyrimidinyl)-4-(trifluoromethyl)pyridin-2-amine monohydrate monohydrochloride of Example 6 is equilibrated in 0.4 mL methanol in a vial at 25° C.±0.1 for 24 hours equilibration time (with constant agitation). The solution is evaporated to dryness by nitrogen flow at room temperature. The resulting solid is collected prior to complete dryness and examined by X-ray powder diffraction to yield Polymorph Form SE of the monohydrochloride salt of the compound of Formula A.
Quantity
0.4 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].O.[N:3]1([C:9]2[N:14]=[C:13]([C:15]3[C:16]([C:22]([F:25])([F:24])[F:23])=[CH:17][C:18]([NH2:21])=[N:19][CH:20]=3)[CH:12]=[C:11]([N:26]3[CH2:31][CH2:30][O:29][CH2:28][CH2:27]3)[N:10]=2)[CH2:8][CH2:7][O:6][CH2:5][CH2:4]1>CO>[ClH:1].[N:3]1([C:9]2[N:14]=[C:13]([C:15]3[C:16]([C:22]([F:25])([F:23])[F:24])=[CH:17][C:18]([NH2:21])=[N:19][CH:20]=3)[CH:12]=[C:11]([N:26]3[CH2:27][CH2:28][O:29][CH2:30][CH2:31]3)[N:10]=2)[CH2:4][CH2:5][O:6][CH2:7][CH2:8]1 |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
40 mg
Type
reactant
Smiles
Cl.O.N1(CCOCC1)C1=NC(=CC(=N1)C=1C(=CC(=NC1)N)C(F)(F)F)N1CCOCC1
Step Two
Name
Quantity
0.4 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
vial at 25° C.
CUSTOM
Type
CUSTOM
Details
for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The solution is evaporated to dryness by nitrogen flow at room temperature
CUSTOM
Type
CUSTOM
Details
The resulting solid is collected

Outcomes

Product
Name
Type
product
Smiles
Cl.N1(CCOCC1)C1=NC(=CC(=N1)C=1C(=CC(=NC1)N)C(F)(F)F)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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